molecular formula C12H11NO3 B1600333 ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE CAS No. 50784-69-5

ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE

Cat. No. B1600333
Key on ui cas rn: 50784-69-5
M. Wt: 217.22 g/mol
InChI Key: FZUVKCRBONBOJD-UHFFFAOYSA-N
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Patent
US04243406

Procedure details

Hydroxylamine hydrochloride (1.1 g.; 0.016 mol.) was added to a mixture of ethyl-2-benzoyl-3-dimethylaminopropenoate (3.71 g.; 0.015 mol.) and anhydrous sodium acetate (1.25 g.; 0.015 mol.) in 50 ml. of ether and 25 ml. of methanol at 25° C. After 16 hours, the solvent was removed by evaporation and the residue was extracted with five 50 ml. portions of ether. The ether extracts were combined, washed with water, dried, filtered, then concentrated to yield an oil which was further purified by evaporative distillation at 60° C. and 0.55 torr. to yield ethyl-5-phenyl-4-isoxazolecarboxylate (1.03 g.; 32% yield) as a colorless liquid having the following analysis:
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.NO.[CH2:4]([O:6][C:7](=[O:21])[C:8]([C:13](=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[CH:9][N:10](C)C)[CH3:5].C([O-])(=O)C.[Na+].CCOCC>CO>[CH2:4]([O:6][C:7]([C:8]1[CH:9]=[N:10][O:20][C:13]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:21])[CH3:5] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
3.71 g
Type
reactant
Smiles
C(C)OC(C(=CN(C)C)C(C1=CC=CC=C1)=O)=O
Name
Quantity
1.25 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with five 50 ml
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil which
DISTILLATION
Type
DISTILLATION
Details
was further purified by evaporative distillation at 60° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NOC1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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